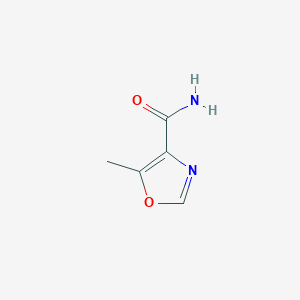
Methyl 3-cyano-5-(trifluoromethyl)benzoate
Overview
Description
“Methyl 3-cyano-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6F3NO2 . It has a molecular weight of 229.16 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-cyano-5-(trifluoromethyl)benzoate” is 1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-cyano-5-(trifluoromethyl)benzoate” is a white to yellow solid . It has a molecular weight of 229.16 . The compound is typically stored at +4°C .Scientific Research Applications
Laboratory Chemicals
“Methyl 3-cyano-5-(trifluoromethyl)benzoate” is used in the laboratory setting . It’s a part of the wide range of chemicals used in labs for various purposes, including synthesis, analysis, and testing .
Manufacture of Substances
This compound is also used in the manufacture of other substances . It can serve as a building block in the synthesis of more complex molecules .
Scientific Research and Development
“Methyl 3-cyano-5-(trifluoromethyl)benzoate” is used in scientific research and development . Researchers use it to explore its properties, reactions, and potential applications .
Pharmaceutical Applications
The trifluoromethyl (-CF3) group in “Methyl 3-cyano-5-(trifluoromethyl)benzoate” is found in many FDA-approved drugs . This group is known to improve drug potency . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
properties
IUPAC Name |
methyl 3-cyano-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJITPVPBBWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-5-(trifluoromethyl)benzoate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

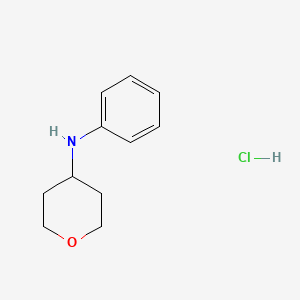
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
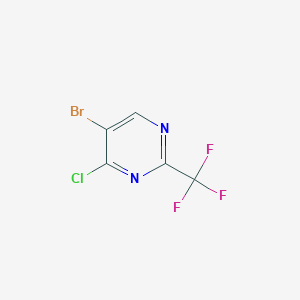

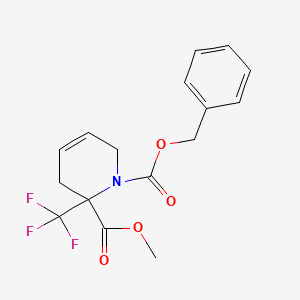

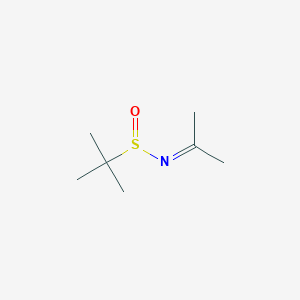

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)

